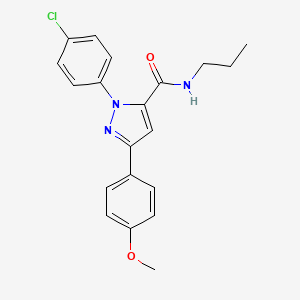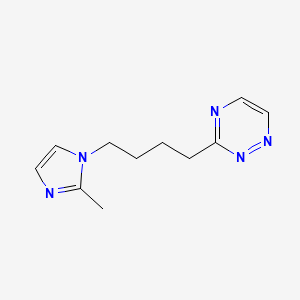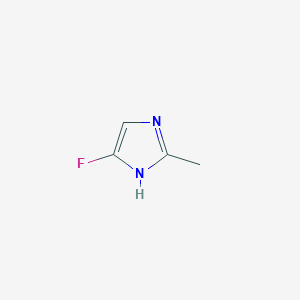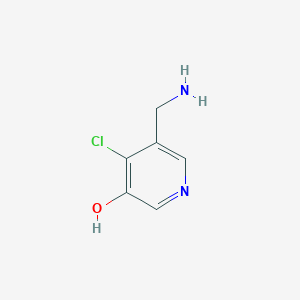
2-Hydrazinylpyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinylpyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that contains both pyrimidine and hydrazine functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylpyrimidine-4,6(1H,5H)-dione typically involves the reaction of pyrimidine derivatives with hydrazine. One common method is the cyclization of a hydrazine derivative with a suitable pyrimidine precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient production.
化学反应分析
Types of Reactions
2-Hydrazinylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrimidine ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Hydrazinylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pyrimidine ring may also interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
2-Hydrazinylpyrimidine: A simpler compound with similar functional groups.
4,6-Dihydroxypyrimidine: Lacks the hydrazine group but has similar structural features.
Pyrimidine-2,4,6-trione: Contains three carbonyl groups and is structurally related.
Uniqueness
2-Hydrazinylpyrimidine-4,6(1H,5H)-dione is unique due to the presence of both hydrazine and pyrimidine functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
属性
分子式 |
C4H6N4O2 |
|---|---|
分子量 |
142.12 g/mol |
IUPAC 名称 |
2-hydrazinylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C4H6N4O2/c5-8-4-6-2(9)1-3(10)7-4/h1,5H2,(H2,6,7,8,9,10) |
InChI 键 |
AEYAOJIQMIDOKD-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC(=NN)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13121680.png)
![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)

![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)



![6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13121742.png)



